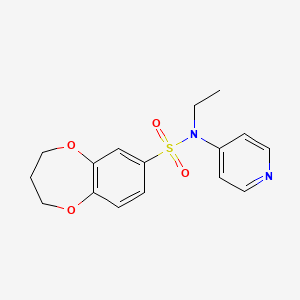![molecular formula C11H20N4O B6971129 2-[Tert-butyl(2-pyrazol-1-ylethyl)amino]acetamide](/img/structure/B6971129.png)
2-[Tert-butyl(2-pyrazol-1-ylethyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Tert-butyl(2-pyrazol-1-ylethyl)amino]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, and various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tert-butyl(2-pyrazol-1-ylethyl)amino]acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Alkylation: The pyrazole ring is then alkylated with a suitable alkylating agent to introduce the tert-butyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Tert-butyl(2-pyrazol-1-ylethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives .
Scientific Research Applications
2-[Tert-butyl(2-pyrazol-1-ylethyl)amino]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Drug Discovery: It serves as a lead compound in the development of new drugs targeting various diseases.
Industrial Applications: The compound is used in the synthesis of other pyrazole derivatives and as an intermediate in chemical manufacturing.
Biological Research: It is used in studies investigating the biological pathways and mechanisms of action of pyrazole derivatives.
Mechanism of Action
The mechanism of action of 2-[Tert-butyl(2-pyrazol-1-ylethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate
- tert-butyl (3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate
- tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate
Uniqueness
2-[Tert-butyl(2-pyrazol-1-ylethyl)amino]acetamide is unique due to its specific structural features, such as the presence of both the tert-butyl group and the pyrazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[tert-butyl(2-pyrazol-1-ylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-11(2,3)14(9-10(12)16)7-8-15-6-4-5-13-15/h4-6H,7-9H2,1-3H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLDFRNQHSAKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCN1C=CC=N1)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1,3-benzoxazol-2-yl)propyl]-2-cyclopropylpyrimidin-4-amine](/img/structure/B6971048.png)
![N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B6971057.png)
![6-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridazine-3-carboxamide](/img/structure/B6971059.png)
![N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N,3,5-trimethylbenzenesulfonamide](/img/structure/B6971063.png)
![2-cyclopropyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B6971070.png)

![tert-butyl (2R)-2-[2-(1H-1,2,4-triazol-5-yl)piperidine-1-carbonyl]azetidine-1-carboxylate](/img/structure/B6971088.png)
![N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-5-carboxamide](/img/structure/B6971108.png)
![(5-Ethyl-1,3-oxazol-4-yl)-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B6971121.png)
![1-methyl-4-[(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]pyrrole-2-carboxamide](/img/structure/B6971123.png)
![N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B6971133.png)
![3-[(4-ethoxyphenyl)sulfamoyl]-N-(1-propanoylpyrrolidin-3-yl)benzamide](/img/structure/B6971141.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1,1-dioxothian-4-yl)ethanamine](/img/structure/B6971147.png)

